Urea, N-(4-hydroxyphenyl)-N'-(2-methylcyclohexyl)-
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Overview
Description
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of a hydroxyphenyl group and a methylcyclohexyl group, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- typically involves the reaction of 4-hydroxyaniline with 2-methylcyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyphenyl group can form hydrogen bonds, while the urea linkage can participate in various interactions, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-hydroxyphenyl)-N’-(2-methylphenyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(cyclohexyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(2-ethylcyclohexyl)-
Uniqueness
The presence of the 2-methylcyclohexyl group in Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- imparts unique steric and electronic properties, distinguishing it from other similar compounds. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
25546-03-6 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-2-3-5-13(10)16-14(18)15-11-6-8-12(17)9-7-11/h6-10,13,17H,2-5H2,1H3,(H2,15,16,18) |
InChI Key |
FNKXEBHULGQFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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